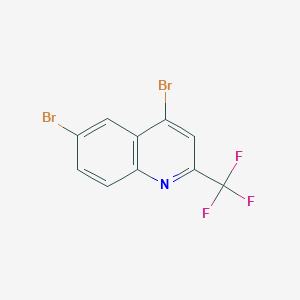

4,6-Dibromo-2-(trifluoromethyl)quinoline

CAS No.: 1431544-28-3

Cat. No.: VC2879634

Molecular Formula: C10H4Br2F3N

Molecular Weight: 354.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431544-28-3 |

|---|---|

| Molecular Formula | C10H4Br2F3N |

| Molecular Weight | 354.95 g/mol |

| IUPAC Name | 4,6-dibromo-2-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C10H4Br2F3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H |

| Standard InChI Key | PZSPMCNXIHWBJR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Br |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Properties

4,6-Dibromo-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by its specific substitution pattern. The compound features two bromine atoms positioned at the 4 and 6 locations on the quinoline ring system, with a trifluoromethyl group at position 2. This structural arrangement creates a distinctive electronic environment that influences its chemical behavior and applications.

The fundamental chemical properties of 4,6-Dibromo-2-(trifluoromethyl)quinoline are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Name | 4,6-Dibromo-2-(trifluoromethyl)quinoline |

| CAS Number | 1431544-28-3 |

| Molecular Formula | C10H4Br2F3N |

| Molecular Weight | 354.95 g/mol |

The compound's structural features, particularly the presence of the trifluoromethyl group, enhance its lipophilicity, potentially increasing membrane permeability and bioavailability in biological systems. The bromine substituents serve as excellent leaving groups, making this compound valuable as a precursor for further functionalization through various coupling reactions.

Synthesis Methodologies

Laboratory Synthetic Routes

The synthesis of 4,6-Dibromo-2-(trifluoromethyl)quinoline can be accomplished through several methodological approaches. The predominant synthetic pathway typically involves bromination of 2-(trifluoromethyl)quinoline.

The standard laboratory synthesis generally follows these key steps:

-

Initial formation of a quinoline core structure through cyclization reactions

-

Strategic introduction of bromine atoms at the desired positions

-

Incorporation or retention of the trifluoromethyl group at position 2

One documented approach involves using 4-bromoaniline as a starting material, which reacts with ethyl trifluoroacetoacetate to form the initial quinoline structure . This synthesis pathway bears similarity to methods used for creating related compounds such as 4,8-dibromo-2-(trifluoromethyl)quinoline, which is synthesized from 2-bromoaniline and ethyl trifluoroacetoacetate .

The bromination reactions typically employ reagents such as bromine or N-bromosuccinimide (NBS) under carefully controlled conditions. These reactions are generally conducted in organic solvents like dichloromethane or chloroform, maintaining low temperatures to ensure selective bromination at the desired positions on the quinoline ring system.

Industrial Production Considerations

For industrial-scale production, the synthetic methodologies are optimized for efficiency, yield, and cost-effectiveness. While maintaining the core chemical transformations used in laboratory settings, industrial processes often incorporate:

-

Continuous flow reactor systems rather than batch processes

-

Automated control systems to ensure consistent quality and yield

-

Optimized reaction parameters for maximizing product purity

-

Scaled purification protocols suitable for large-volume processing

These industrial adaptations ensure the commercial viability of producing 4,6-Dibromo-2-(trifluoromethyl)quinoline for various applications.

Chemical Reactivity and Functionalization

The chemical versatility of 4,6-Dibromo-2-(trifluoromethyl)quinoline stems primarily from the reactivity of its bromine substituents, which facilitate numerous transformation possibilities through metal-catalyzed coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura reactions represent one of the most significant functionalization pathways for 4,6-Dibromo-2-(trifluoromethyl)quinoline. These palladium-catalyzed cross-coupling reactions with boronic acids or esters allow for the selective replacement of bromine atoms with aryl or heteroaryl groups.

Research has demonstrated that both mono-arylation and di-arylation processes can be achieved:

-

Site-selective monoarylation: Preferential substitution at either the 4 or 6 position, depending on reaction conditions and catalytic systems employed

-

Complete diarylation: Introduction of aryl groups at both bromine-substituted positions

-

Non-symmetrical functionalization: Different aryl groups can be introduced at positions 4 and 6 through sequential reactions

The chemoselective nature of these transformations allows for precise molecular engineering, creating a diverse array of derivatives with tailored properties.

Sonogashira Coupling Reactions

Research Applications

Materials Science Applications

In materials science, functionalized derivatives of 4,6-Dibromo-2-(trifluoromethyl)quinoline show promise for various applications based on their photophysical properties. Particularly, the alkynylated derivatives exhibit interesting optical characteristics:

-

Distinctive absorption profiles in the UV-visible spectrum

-

Fluorescence emission properties with quantum yields dependent on substitution patterns

-

Structure-property relationships where the position of substituents significantly impacts optical behavior

The optical properties of these compounds can be further understood through time-dependent density functional theory (TD-DFT) calculations. Studies have shown that the lowest energy electronic transitions primarily involve HOMO→LUMO transitions with contributions from other orbital interactions .

One noteworthy observation is the bathochromic shift (red shift) in absorption and emission spectra that occurs with changing substitution patterns. For example, a systematic shift of 0.29 eV in the first absorption maximum has been observed across a series of related compounds .

The following table summarizes some optical properties of related alkynylated quinoline derivatives:

| Compound Type | Quantum Yield | Spectral Characteristics |

|---|---|---|

| Bis-alkynylated derivatives | Variable | Broad absorption bands with position-dependent emission |

| Tris-alkynylated derivatives | As low as 0.54 | Red-shifted absorption and emission compared to bis-alkynylated analogs |

Synthetic Transformations and Reaction Scope

Chemoselective Functionalization

The strategic value of 4,6-Dibromo-2-(trifluoromethyl)quinoline lies in its potential for chemoselective transformations. Research has demonstrated that when different halogen atoms are present (such as in 6-bromo-4-chloro-2-(trifluoromethyl)quinoline), selective functionalization becomes possible due to the differential reactivity of bromine versus chlorine atoms .

This selective reactivity allows for sequential functionalization strategies:

-

Initial selective reaction at the more reactive bromine position

-

Subsequent functionalization at the remaining halogenated position

-

Creation of non-symmetrical derivatives with different substituents at positions 4 and 6

These chemoselective approaches significantly expand the structural diversity achievable from a single dibrominated precursor.

Scope of Compatible Functional Groups

Studies on related quinoline systems have demonstrated compatibility with various functional groups in coupling reactions. For Sonogashira couplings, the reaction scope includes terminal alkynes bearing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume